molecular formula C14H18O4 B14649644 2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) CAS No. 46854-50-6

2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)

Cat. No.: B14649644
CAS No.: 46854-50-6
M. Wt: 250.29 g/mol
InChI Key: WCTAUMRPESEGPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in applications such as anticancer therapy .

Comparison with Similar Compounds

2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar chemical properties but may differ in their specific applications and reactivity profiles.

Properties

CAS No.

46854-50-6

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-methyl-2-[[3-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane

InChI

InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-4-3-5-12(6-11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3

InChI Key

WCTAUMRPESEGPN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COC2=CC(=CC=C2)OCC3(CO3)C

Origin of Product

United States

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